molecular formula C13H17NO2 B1335769 2-(1-Benzyl-3-pyrrolidinyl)acetic acid CAS No. 666853-92-5

2-(1-Benzyl-3-pyrrolidinyl)acetic acid

Cat. No. B1335769
M. Wt: 219.28 g/mol
InChI Key: ORDUYLTUETZOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Benzyl-3-pyrrolidinyl)acetic acid” is a chemical compound with the molecular formula C13H17NO2 . It is intended for research use only and is not suitable for human or veterinary use. The compound has a molecular weight of 219.28 g/mol.


Molecular Structure Analysis

The InChI code for “2-(1-Benzyl-3-pyrrolidinyl)acetic acid” is 1S/C13H17NO2.ClH/c15-13(16)8-12-6-7-14(10-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 255.74 .

Scientific Research Applications

Photophysical Properties of Complexes

Research by Mancilha et al. (2011) delved into the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles using palladium acetate in acetic acid. This study produced novel dimeric complexes, characterized through NMR, IR, and elemental analysis, and examined their photophysical properties, including UV-Vis absorption and fluorescence emission in solution and solid state (Mancilha et al., 2011).

Synthesis of Benzimidazolon-3-yl Acetic Acid Derivatives

Nacak et al. (1999) synthesized and tested eight derivatives of (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid for antinociceptive activity. This research highlights the potential of these compounds in pain management, where some derivatives showed higher potency than aspirin (Nacak et al., 1999).

Debenzylation of N-Boc, N-Benzyl Double Protected Derivatives

Ji et al. (2012) explored the acid-facilitated debenzylation of N-Boc and N-Benzyl double-protected 2-aminopyridinomethyl pyrrolidine derivatives. This study is significant for the synthesis of neuronal nitric oxide synthase inhibitors, showcasing the role of acetic acid in facilitating N-Bn deprotection (Ji et al., 2012).

Metabolism of EP2 Receptor-Selective Prostaglandin E2 Agonist

Prakash et al. (2008) conducted a study on CP-533,536, a prostaglandin E2 agonist, revealing insights into its metabolism by human cytochrome P450 isoforms. This research contributes to understanding the metabolic pathways of prostaglandin E2 agonists and their potential therapeutic applications (Prakash et al., 2008).

In Vitro Effects of Benzoylpyrrole-3-Acetic Acids

Demopoulos et al. (1990) synthesized isomeric benzoylpyrrole-3-acetic acids and studied their in vitro effects on active oxygen species. The research indicates potential applications of these compounds as protective agents against oxygen toxicity (Demopoulos et al., 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and not getting the compound in your eyes, on your skin, or on your clothing .

properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDUYLTUETZOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391248
Record name 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzyl-3-pyrrolidinyl)acetic acid

CAS RN

666853-92-5
Record name 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.